4-benzyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-benzyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS/c24-20(23-21-22-18-8-4-5-9-19(18)25-21)17-12-10-16(11-13-17)14-15-6-2-1-3-7-15/h1-3,6-7,10-13H,4-5,8-9,14H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMPSNPYGDIUQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 4-benzylbenzoyl chloride with 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or benzamide moieties, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Substituted benzamides or benzothiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-benzyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic site. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
- 4-benzyl-N-(1,3-benzothiazol-2-yl)benzamide
- N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
Uniqueness
4-benzyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the benzyl group enhances its lipophilicity, allowing for better membrane permeability and interaction with hydrophobic pockets in target proteins. Additionally, the tetrahydrobenzothiazole moiety provides a rigid framework that can improve binding affinity and selectivity towards specific molecular targets.
Q & A
Q. What are the standard synthetic routes for 4-benzyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes coupling a benzyl-substituted benzoyl chloride with a 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine derivative under anhydrous conditions. Key steps include:
- Amide bond formation : Reacting the acid chloride with the benzothiazol-2-amine in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize side reactions .
- Purification : Column chromatography or recrystallization to isolate the product, monitored via TLC or HPLC .
- Critical parameters : Temperature control, inert atmosphere (N₂/Ar), and stoichiometric ratios to optimize yields (typically 60–85%) .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:
Advanced Research Questions
Q. How can researchers optimize reaction yields during the synthesis of benzothiazole-containing benzamides?
- Methodological Answer : Yield optimization requires addressing:
- Solvent selection : Polar aprotic solvents (e.g., DCM, DMF) enhance reactivity of the amine group .
- Catalysis : Use of coupling agents (e.g., HATU, EDCI) to activate the carboxylate intermediate .
- Side-reaction mitigation : Low-temperature conditions (0–5°C) reduce hydrolysis of the acid chloride .
- Reaction monitoring : Real-time HPLC analysis to track intermediate formation and adjust stoichiometry .
Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?
- Methodological Answer : Contradictions often arise from assay variability or structural nuances. Resolving them involves:
- Comparative assay standardization : Replicate studies under identical conditions (e.g., enzyme concentration, pH) .
- Structure-activity relationship (SAR) analysis : Modify substituents (e.g., benzyl vs. methoxy groups) to isolate contributing factors .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate experimental IC₅₀ values .
Q. How does X-ray crystallography contribute to understanding the molecular conformation of this compound?
- Methodological Answer : X-ray crystallography resolves:
- Stereoelectronic effects : Bond lengths/angles (e.g., C–N in the amide group) to assess resonance stabilization .
- Intermolecular interactions : Hydrogen bonding patterns between the benzamide and benzothiazole moieties, critical for crystallinity .
- Software refinement : SHELXL refines thermal displacement parameters and occupancy factors, ensuring accurate electron density maps .
Q. What are the challenges in elucidating the mechanism of action for benzothiazol-2-yl benzamide derivatives?
- Methodological Answer : Challenges include:
- Target identification : Use of pull-down assays with biotinylated probes to isolate binding proteins .
- Enzyme kinetics : Michaelis-Menten analysis to determine inhibition constants (Kᵢ) under varying substrate concentrations .
- Off-target effects : siRNA knockdown or CRISPR-Cas9 gene editing to validate specificity .
Data Contradiction Analysis Example
Scenario : Conflicting reports on IC₅₀ values for similar compounds in kinase inhibition assays.
Resolution Workflow :
Replicate assays using standardized ATP concentrations (1 mM) and kinase isoforms .
Validate structural integrity via LC-MS to rule out decomposition .
Cross-reference crystallographic data to confirm binding mode consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
